1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Overview
Description
Scientific Research Applications
Synthesis and Organometallic Applications
Ethynylferrocene Compounds Synthesis : Ethynylferrocene compounds, including derivatives of tribromobenzene, have been synthesized using palladium-catalyzed cross-coupling reactions. These compounds show significant electrochemical properties with reversible oxidations, indicating potential applications in electronic materials and catalysis Fink et al., 1997.
Organometallic Synthesis Starting Material : 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis, showcasing the broad utility of bromo-substituted benzene derivatives in creating complex organometallic frameworks Porwisiak & Schlosser, 1996.
Material Science and Polymer Chemistry
Fluorinated Polyether Synthesis : Research into the synthesis of new fluorine-containing polyethers using highly fluorinated monomers demonstrates the role of bromo-fluorobenzene derivatives in developing materials with low dielectric properties and high thermal stability, relevant for electronic applications Fitch et al., 2003.
Macromolecular Electron Donors : Compounds with multiple redox-active sites have been synthesized, including the use of bromobenzene derivatives. These macromolecules act as "electron sponges," highlighting their potential in energy storage and conversion technologies Rathore et al., 2001.
Safety and Hazards
1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is associated with several hazards according to the Pharos project . These include carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity including developmental neurotoxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects (single and repeated exposure), neurotoxicity (single and repeated exposure), skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming .
properties
IUPAC Name |
1-bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-5-3-1-2-4-6(5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNCBJYYWUBTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(C(F)(F)F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663093 | |
Record name | 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52328-77-5 | |
Record name | 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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